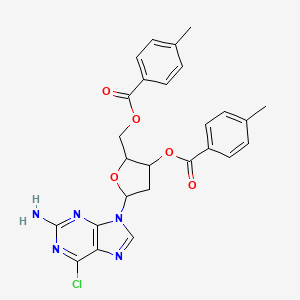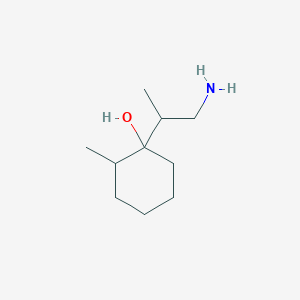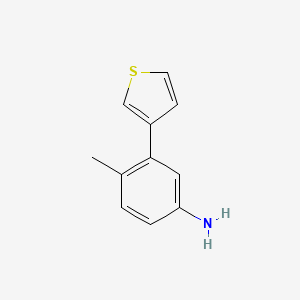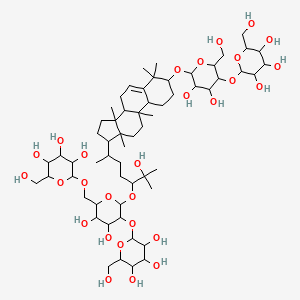
2-Amino-6-chloropurine-9-beta-D-(2'-deoxy-3',5'-di-O-(p-toluoyl))riboside
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-6-chloropurine-9-beta-D-(2’-deoxy-3’,5’-di-O-(p-toluoyl))riboside is a purine nucleoside analog. This compound is recognized for its significant biological activity, particularly in the field of oncology and antiviral research. It is known for its ability to inhibit DNA synthesis and induce apoptosis in cancer cells, making it a valuable tool in the study of indolent lymphoid malignancies .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-chloropurine-9-beta-D-(2’-deoxy-3’,5’-di-O-(p-toluoyl))riboside typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-amino-6-chloropurine and 2-deoxy-D-ribose.
Glycosylation: The key step involves the glycosylation of 2-amino-6-chloropurine with a protected form of 2-deoxy-D-ribose. This is usually achieved using a Lewis acid catalyst like trimethylsilyl trifluoromethanesulfonate (TMSOTf) under anhydrous conditions.
Protection and Deprotection: The hydroxyl groups of the ribose moiety are protected with p-toluoyl groups to prevent unwanted side reactions. After glycosylation, the protecting groups are selectively removed to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving:
Batch Reactors: Large-scale batch reactors are used to carry out the glycosylation and protection steps.
Purification: High-performance liquid chromatography (HPLC) and recrystallization techniques are employed to purify the final product.
化学反应分析
Types of Reactions
2-Amino-6-chloropurine-9-beta-D-(2’-deoxy-3’,5’-di-O-(p-toluoyl))riboside undergoes several types of chemical reactions:
Substitution Reactions: The chlorine atom at the 6-position can be substituted with various nucleophiles, such as amines or thiols, under basic conditions.
Oxidation and Reduction: The amino group at the 2-position can be oxidized to a nitro group or reduced to an alkylamine.
Hydrolysis: The p-toluoyl protecting groups can be hydrolyzed under acidic or basic conditions to yield the free nucleoside.
Common Reagents and Conditions
Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in dimethylformamide (DMF) are commonly used for substitution reactions.
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used for oxidation.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH) are employed for deprotection.
Major Products
Substitution: Substituted purine nucleosides with various functional groups at the 6-position.
Oxidation: Nitro derivatives of the purine nucleoside.
Reduction: Alkylamine derivatives of the purine nucleoside.
Hydrolysis: The free nucleoside without protecting groups.
科学研究应用
2-Amino-6-chloropurine-9-beta-D-(2’-deoxy-3’,5’-di-O-(p-toluoyl))riboside has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.
Biology: Employed in studies of DNA synthesis and repair mechanisms.
Medicine: Investigated for its potential as an anticancer and antiviral agent.
Industry: Utilized in the development of pharmaceuticals and diagnostic tools.
作用机制
The compound exerts its effects primarily through the inhibition of DNA synthesis. It is incorporated into the DNA strand during replication, leading to chain termination. This results in the induction of apoptosis in rapidly dividing cells, such as cancer cells. The molecular targets include DNA polymerases and other enzymes involved in DNA replication and repair pathways .
相似化合物的比较
Similar Compounds
2-Amino-6-chloropurine: Lacks the riboside moiety but shares the purine core structure.
2-Amino-9-beta-D-(2’-deoxy-3’,5’-di-O-(p-toluoyl))riboside: Similar structure but without the chlorine atom at the 6-position.
6-Chloropurine-9-beta-D-(2’-deoxy-3’,5’-di-O-(p-toluoyl))riboside: Similar structure but without the amino group at the 2-position.
Uniqueness
2-Amino-6-chloropurine-9-beta-D-(2’-deoxy-3’,5’-di-O-(p-toluoyl))riboside is unique due to the presence of both the amino group at the 2-position and the chlorine atom at the 6-position, along with the riboside moiety. This combination of functional groups contributes to its potent biological activity and specificity in targeting DNA synthesis pathways .
属性
分子式 |
C26H24ClN5O5 |
|---|---|
分子量 |
521.9 g/mol |
IUPAC 名称 |
[5-(2-amino-6-chloropurin-9-yl)-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate |
InChI |
InChI=1S/C26H24ClN5O5/c1-14-3-7-16(8-4-14)24(33)35-12-19-18(37-25(34)17-9-5-15(2)6-10-17)11-20(36-19)32-13-29-21-22(27)30-26(28)31-23(21)32/h3-10,13,18-20H,11-12H2,1-2H3,(H2,28,30,31) |
InChI 键 |
HUDUPJKATQIHAF-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C(=O)OCC2C(CC(O2)N3C=NC4=C3N=C(N=C4Cl)N)OC(=O)C5=CC=C(C=C5)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-Cyclopropylmethoxy-3-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridine](/img/structure/B12097406.png)

![2-[(2-formamido-4-methylsulfanylbutanoyl)amino]-4-methyl-N-(4-nitrophenyl)pentanamide](/img/structure/B12097417.png)

![[2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl]acetonitrile](/img/structure/B12097421.png)


![4-Bromo-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine](/img/structure/B12097434.png)



![6,11,14,15-Tetrahydroxy-1-methyl-8,10,12-trioxo-19-oxapentacyclo[13.3.1.02,7.09,18.011,16]nonadeca-2(7),3,5,13-tetraene-13-carboxamide](/img/structure/B12097470.png)
